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Abstract

Encaleret (also known as CLTX-305) is an investigational, orally administered, small molecule
antagonist of the calcium-sensing receptor (CaSR).[1] It functions as a negative allosteric
modulator of the CaSR, effectively decreasing its sensitivity to extracellular calcium.[1] This
mechanism of action makes it a promising therapeutic candidate for genetic disorders
characterized by a gain-of-function of the CaSR, such as Autosomal Dominant Hypocalcemia
Type 1 (ADH1). In ADH1, the overactive CaSR leads to hypocalcemia (low blood calcium) and
hypercalciuria (high urine calcium).[1] By antagonizing the CaSR, encaleret aims to restore
normal parathyroid hormone (PTH) secretion and normalize blood and urine calcium levels.[1]
These application notes provide a comprehensive overview of the oral administration protocols
for encaleret that have been utilized in recent clinical research, offering valuable guidance for
scientists and drug development professionals.
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Parameter Description Source(s)
Encaleret Sulfate (also CLTX-
Drug Substance [2][3]
305)
(C29H33CIFNO4)2-H2S04-H2
Molecular Formula o [2]
Molecular Weight 1144.15 g/mol [2]
Dosage Form Film-coated tablets [2][3]
Dosage Strengths 5 mg, 10 mg, 30 mg, 60 mg [2]
White, round or modified oval
Appearance [2]
tablets
Route of Administration Oral [4]

Table 2: Summary of Dosing Regimens in Clinical Trials
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BENCHE

Clinical . .
. Patient Dosing . Key
Trial . ] Duration T Source(s)
. Population Regimen Findings
Identifier
Sustained
Dose- o
) ) normalization
NCT0458162  Adults with ranging, 5 mg
24 weeks of PTH, blood  [5][6]
9 (Phase 2b) ADH1 to 190 mg )
) ) and urine
twice daily _
calcium.
80% of
participants
Proof-of- Post-surgical ] achieved
162 mg twice
Concept Hypoparathyr dail Up to 5 days normal blood [718]
ai
Study oidism Y and urine
calcium
levels.
Dose To evaluate
NCT0568081 adjusted as Ongoing efficacy and
8 Adults with needed (estimated safety E1[9]
(CALIBRATE, ADH1 based on completionin  compared to
Phase 3) calcium 2029) standard of
levels care.
) ] To evaluate
Children with . ) )
NCT0573501 ] Individualized ) pharmacokin
ADHZ1 (birth Ongoing

5 (Pediatric)

to <18 years)

dose titration

etics, efficacy,

and safety.

Table 3: Pharmacodynamic Effects of Encaleret in ADH1

Patients (Phase 2b)
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. Post-
Baseline
Parameter Treatment p-value Source(s)
(Mean * SD)
(Mean * SD)
35.3+10.2 (at
PTH (pg/mL) 6.3+7.8 <0.01 [10]
24 weeks)
Albumin-
9.2+05(at24
Corrected 7.1+04 <0.01 [10]
) weeks)
Calcium (mg/dL)
24-hour Urine
_ 202 £ 83 (at 24
Calcium 395 + 216 <0.05 [10]
weeks)
(mg/day)
Blood Phosphate 34+04 (at24
45+1.1 <0.05 [10]
(mg/dL) weeks)
Blood
. 20102 (at24
Magnesium 1.7+0.2 <0.01 [10]
weeks)
(mg/dL)

Experimental Protocols

Protocol 1: Oral Administration of Encaleret in a Phase
2b Clinical Trial for ADH1 (NCT04581629)

Objective: To evaluate the safety, tolerability, pharmacodynamics, and efficacy of encaleret in
adults with Autosomal Dominant Hypocalcemia Type 1.

Methodology:
» Patient Population: Adult participants with a confirmed diagnosis of ADH1.
o Dosage and Administration:

o Encaleret was administered orally as film-coated tablets twice daily.
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o The study employed a dose-ranging design, with individual doses adjusted to achieve and
maintain normal albumin-corrected blood calcium levels. The dose range required to
maintain eucalcemia was wide, from 5 to 190 mg twice daily.[6]

o Conventional therapy with calcium and active vitamin D supplements was withheld during
encaleret treatment.[6]

e Study Periods:
o The study consisted of one or two 5-day inpatient dose-ranging periods.

o This was followed by a 24-week outpatient period for continued treatment and monitoring.

[6]
o Sample Collection and Analysis:

o Blood Samples: Blood was collected for the analysis of albumin-corrected calcium, intact
parathyroid hormone (PTH), magnesium, and phosphorus.

o Urine Samples: 24-hour urine collections were performed to measure urinary calcium
excretion.

o Biomarker Analysis:
» PTH concentrations were analyzed via an electrochemiluminescence immunoassay.

» Standard clinical chemistry methods were used for calcium, phosphate, and
magnesium.

e Pharmacokinetic Assessment:

o Blood samples were collected to determine the pharmacokinetic profile of encaleret.
While the collection of pharmacokinetic data is noted in trial protocols, specific Cmax,
Tmax, and AUC values are not publicly available in the reviewed literature.

Protocol 2: Bioanalytical Method for Quantification of
Encaleret in Plasma (Representative)
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Objective: To provide a representative protocol for the quantitative analysis of encaleret in
plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS),
based on standard industry practices.

Methodology:

e Sample Preparation:

o Protein Precipitation: To a 100 pL aliquot of human plasma, add 300 pL of a precipitating
agent (e.g., acetonitrile) containing an appropriate internal standard.

o Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at high
speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

o Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate
for analysis.

e LC-MS/MS System:

o Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-
performance liquid chromatography (UHPLC) system.

o Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction
monitoring (MRM) mode with an electrospray ionization (ESI) source.

o Chromatographic Conditions (Example):

o Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 um).

o Mobile Phase A: Water with 0.1% formic acid.

o Mobile Phase B: Acetonitrile with 0.1% formic acid.

o Gradient Elution: A suitable gradient to separate encaleret from endogenous plasma
components.

o Flow Rate: 0.4 mL/min.
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o Injection Volume: 5-10 pL.
e Mass Spectrometric Conditions (Hypothetical):

o lonization Mode: Positive electrospray ionization (ESI+).

o MRM Transitions: Specific precursor-to-product ion transitions for encaleret and its
internal standard would need to be optimized.

e Method Validation:

o The method should be validated according to regulatory guidelines, assessing for linearity,
accuracy, precision, selectivity, recovery, and stability.
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Caption: Encaleret's mechanism of action on the CaSR signaling pathway.
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Clinical Trial Workflow for Encaleret in ADH1
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Caption: A typical experimental workflow for an Encaleret clinical trial.
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Caption: Logical relationship of Encaleret administration to effect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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